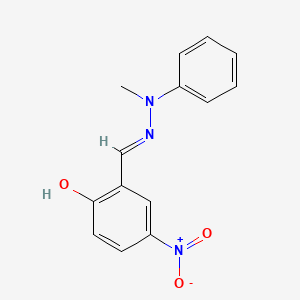![molecular formula C23H30N4O2S B5974160 N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B5974160.png)
N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide, also known as DIQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DIQ belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide is complex and involves multiple pathways. N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide has been shown to inhibit the activity of Hsp90, which leads to the degradation of various oncogenic proteins, including Akt, Raf-1, and ErbB2. N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide inhibits the NF-κB signaling pathway, which is involved in inflammation and cancer progression. N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide has also been shown to inhibit the aggregation of Aβ peptides by binding to their hydrophobic regions and preventing their self-assembly.
Biochemical and Physiological Effects:
N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth and metastasis, induction of apoptosis in cancer cells, improvement of cognitive function and memory, and reduction of inflammation. N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide has also been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One of the main advantages of using N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide in lab experiments is its high selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide is also relatively easy to synthesize and has been extensively studied for its potential therapeutic properties. However, one of the limitations of using N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide research, including the development of more efficient synthesis methods, the optimization of N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide dosages and formulations, and the investigation of N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide's potential therapeutic properties in other scientific research fields, such as infectious diseases and autoimmune disorders. Additionally, the development of N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide analogs with improved bioavailability and efficacy could lead to the discovery of new and more effective cancer therapies.
合成方法
N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide can be synthesized using various methods, including condensation reactions and nucleophilic substitution reactions. One of the most commonly used methods involves the reaction of 2-chloro-3-nitroquinoxaline with diisobutylamine, followed by reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon. The resulting product is then reacted with 4-methylbenzenesulfonyl chloride to form N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide.
科学研究应用
N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic properties in various scientific research fields, including cancer, neurodegenerative diseases, and inflammation. In cancer research, N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of heat shock protein 90 (Hsp90), which is a chaperone protein that plays a crucial role in the stabilization and maturation of various oncogenic proteins. N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide has also been shown to inhibit the growth and metastasis of cancer cells by targeting various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.
In neurodegenerative disease research, N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-β (Aβ) peptides, which are the main component of amyloid plaques in Alzheimer's disease. N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
In inflammation research, N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reducing the activation of NF-κB signaling pathway.
属性
IUPAC Name |
N-[3-[bis(2-methylpropyl)amino]quinoxalin-2-yl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S/c1-16(2)14-27(15-17(3)4)23-22(24-20-8-6-7-9-21(20)25-23)26-30(28,29)19-12-10-18(5)11-13-19/h6-13,16-17H,14-15H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHVCOOICFDTGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N(CC(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[bis(2-methylpropyl)amino]quinoxalin-2-yl]-4-methylbenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(dimethylamino)-7-[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5974082.png)
![N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B5974089.png)
![3-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylpropanamide](/img/structure/B5974090.png)
![5-[(2,5-dimethyl-1H-indol-3-yl)methylene]-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5974096.png)

![2-fluorobenzyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5974105.png)
![2-adamantyl[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B5974107.png)

![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B5974122.png)
![N-1-naphthyl-N''-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B5974124.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(2-oxo-1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5974167.png)
![(1S,9S)-11-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5974175.png)
![2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5974185.png)